molecular formula C24H30N2O3 B12302754 8-Hydroxy-5-[2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-3,4-dihydro-1h-quinolin-2-one

8-Hydroxy-5-[2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-3,4-dihydro-1h-quinolin-2-one

Cat. No.: B12302754
M. Wt: 394.5 g/mol
InChI Key: CEVVMMPBOCCERE-UHFFFAOYSA-N
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Description

Indacaterol impurity 1 is a known impurity associated with indacaterol, a long-acting beta-2 adrenergic agonist used primarily in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. Indacaterol impurity 1 is typically monitored and quantified during the manufacturing and quality control processes to ensure the safety and efficacy of the pharmaceutical product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of indacaterol impurity 1 involves several synthetic steps, including the use of various reagents and catalysts. The specific synthetic routes and reaction conditions are often proprietary information held by pharmaceutical companies. general methods for synthesizing impurities involve controlled chemical reactions that mimic the conditions under which the impurity might form during the production of the active pharmaceutical ingredient (API) .

Industrial Production Methods

In an industrial setting, the production of indacaterol impurity 1 is typically carried out in a controlled environment to ensure consistency and purity. This involves the use of high-performance liquid chromatography (HPLC) and other analytical techniques to monitor the levels of impurities and ensure they remain within acceptable limits .

Chemical Reactions Analysis

Types of Reactions

Indacaterol impurity 1 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving indacaterol impurity 1 include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the impurity .

Scientific Research Applications

Indacaterol impurity 1 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to develop and validate methods for impurity profiling.

    Biology: Studied for its potential biological effects and interactions with biological systems.

    Medicine: Monitored in pharmaceutical formulations to ensure the safety and efficacy of indacaterol-containing medications.

    Industry: Used in quality control processes to ensure the purity of pharmaceutical products

Mechanism of Action

The mechanism of action of indacaterol impurity 1 is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it is essential to monitor and control its levels to ensure that it does not interfere with the therapeutic effects of indacaterol. Indacaterol itself works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways, causing relaxation and increased airflow .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to indacaterol impurity 1 include other known impurities associated with beta-2 adrenergic agonists, such as:

  • Formoterol impurities
  • Salmeterol impurities
  • Vilanterol impurities

Uniqueness

Indacaterol impurity 1 is unique in its specific chemical structure and formation pathway, which is directly related to the synthesis and degradation of indacaterol. Its monitoring is crucial to ensure the overall quality and safety of indacaterol-containing pharmaceutical products .

Properties

Molecular Formula

C24H30N2O3

Molecular Weight

394.5 g/mol

IUPAC Name

5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C24H30N2O3/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24/h5,7,9-10,18,22,25,27-28H,3-4,6,8,11-13H2,1-2H3,(H,26,29)

InChI Key

CEVVMMPBOCCERE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4CCC(=O)NC4=C(C=C3)O)O)CC

Origin of Product

United States

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